molecular formula C11H13N3O2 B14714066 5-(3-Methylanilino)-1,3-diazinane-2,4-dione CAS No. 6635-64-9

5-(3-Methylanilino)-1,3-diazinane-2,4-dione

Cat. No.: B14714066
CAS No.: 6635-64-9
M. Wt: 219.24 g/mol
InChI Key: NKDYYNJZAKMDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylanilino)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a six-membered diazinane ring (1,3-diazinane) with two ketone groups at positions 2 and 4 and a 3-methylanilino substituent at position 5. The 3-methylanilino group consists of a phenyl ring substituted with a methyl group at the meta position, linked via an amino (-NH-) moiety to the diazinane core.

Properties

CAS No.

6635-64-9

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(3-methylanilino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-7-3-2-4-8(5-7)13-9-6-12-11(16)14-10(9)15/h2-5,9,13H,6H2,1H3,(H2,12,14,15,16)

InChI Key

NKDYYNJZAKMDKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylanilino)-1,3-diazinane-2,4-dione typically involves the reaction of 3-methylaniline with a suitable diazinane precursor under controlled conditions. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a diazinane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylanilino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(3-Methylanilino)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methylanilino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues within the 1,3-Diazinane-2,4-dione Family

Compounds sharing the 1,3-diazinane-2,4-dione core but differing in substituents demonstrate how structural modifications influence properties and bioactivity:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
5-(3-Methylanilino)-1,3-diazinane-2,4-dione 3-Methylanilino at C5 C11H12N3O2 218.23 Not explicitly reported; structural similarity to bioactive analogs suggests potential antimicrobial/anticancer roles -
5-Fluoro-1,3-diazinane-2,4-dione (5-FU) Fluoro at C5 C4H3FN2O2 130.08 Anticancer agent (colorectal, breast cancer); short plasma half-life (15–20 min)
5-Methyl-1,3-diazinane-2,4-dione Methyl at C5 C5H6N2O2 126.11 Simplest alkyl-substituted analog; used as a precursor in synthesis
1-Benzyl-5-bromo-1,3-diazinane-2,4-dione Benzyl at N1, Bromo at C5 C11H11BrN2O2 283.12 Bromination enhances electrophilicity; potential for nucleophilic substitution reactions
1-Phenyl-1,3-diazinane-2,4-dione Phenyl at N1 C10H10N2O2 190.20 Demonstrates substituent effects on ring stability; used in heterocyclic chemistry studies

Key Observations:

  • Substituent Position and Bioactivity: The 5-fluoro group in 5-FU confers antimetabolite activity by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis .
  • Halogenation Effects : Brominated derivatives (e.g., 1-benzyl-5-bromo-1,3-diazinane-2,4-dione) are more reactive due to the electron-withdrawing bromo group, enabling further functionalization .

Heterocyclic Variants with Related Dione Moieties

Compounds with alternative heterocyclic cores but similar dione functionalities highlight the importance of ring structure in biological activity:

Compound Type Example Compound(s) Core Structure Key Differences/Applications References
Thiazolidine-2,4-dione 5-(Methylphenylamino)-1,3-thiazolidine-2,4-dione 5-membered ring (1 sulfur, 2 nitrogens) Associated with antidiabetic (e.g., pioglitazone) and kinase inhibitor activities
Oxazolidine-2,4-dione 5-Methyl-5-phenyl-1,3-oxazinane-2,4-dione 6-membered ring (1 oxygen, 1 nitrogen) Used in polymer chemistry and as intermediates in organic synthesis

Key Observations:

  • Electrophilic Reactivity : Dione moieties in all variants participate in hydrogen bonding and nucleophilic attacks, critical for interactions with enzymes or receptors .

Research Findings and Pharmacological Insights

Antimicrobial Potential

  • Diazinane Derivatives: Sub-MIC concentrations of furan-substituted diazinane analogs (e.g., MAF,3a) inhibit bacterial motility (e.g., Pseudomonas aeruginosa swarming), suggesting quorum-sensing modulation . The target compound’s aromatic substituent may enhance biofilm disruption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.